An In-Depth Technical Guide to rac 5-Carboxy Desisopropyl Tolterodine: A Key Metabolite and Impurity of Tolterodine
An In-Depth Technical Guide to rac 5-Carboxy Desisopropyl Tolterodine: A Key Metabolite and Impurity of Tolterodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac 5-Carboxy Desisopropyl Tolterodine, a significant metabolite and impurity of the antimuscarinic drug Tolterodine. The guide delves into its chemical identity, metabolic pathway, and synthesis. A critical focus is placed on its role as a reference standard in the pharmaceutical industry for ensuring the quality and safety of Tolterodine formulations. Detailed analytical methodologies for its detection and quantification, particularly High-Performance Liquid Chromatography (HPLC), are presented with step-by-step protocols. While direct pharmacological data is limited, this guide discusses the implications of its structure and metabolic origin. This document serves as an essential resource for professionals involved in the research, development, and quality control of Tolterodine and related compounds.
Introduction: The Significance of a Metabolite
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder, alleviating symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Like many pharmaceuticals, Tolterodine undergoes extensive metabolism in the body, leading to the formation of various derivatives. One such derivative, rac 5-Carboxy Desisopropyl Tolterodine, has garnered attention not for its therapeutic effects, but for its importance as a key indicator of the parent drug's metabolic fate and as a critical quality control parameter in pharmaceutical manufacturing.
This guide offers a deep dive into the scientific and technical aspects of rac 5-Carboxy Desisopropyl Tolterodine, moving beyond a simple data sheet to provide a foundational understanding for researchers and drug development professionals. Understanding the lifecycle of a drug, from its mechanism of action to its metabolic clearance, is paramount in modern pharmacology. This metabolite, while not the active principle, tells a crucial part of the Tolterodine story.
Chemical and Physical Properties
rac 5-Carboxy Desisopropyl Tolterodine is a carboxylic acid derivative of a desisopropyl analog of Tolterodine. Its chemical structure is characterized by a benzoic acid moiety, a phenylpropyl group, and a single isopropylamino side chain. The racemic designation indicates a mixture of enantiomers.
| Property | Value | Source |
| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]-benzoic Acid | [3] |
| Synonyms | rac 5-Carboxy Desisopropyl Tolterodine, DE(isopropyl)tolterodine-5-carboxylic acid | [4][5] |
| CAS Number | 214601-13-5 | [3] |
| Molecular Formula | C₁₉H₂₃NO₃ | [3] |
| Molecular Weight | 313.39 g/mol | [3] |
| Appearance | Light Beige Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Metabolic Pathway of Tolterodine
Tolterodine is primarily metabolized in the liver. The major metabolic pathway involves the oxidation of the 5-methyl group, a reaction mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[6] This leads to the formation of the pharmacologically active 5-hydroxymethyl metabolite.[6][7] Further metabolism of this active metabolite results in the formation of the 5-carboxylic acid metabolite.[8] In individuals who are poor metabolizers via CYP2D6, an alternative pathway involving dealkylation via CYP3A4 becomes more prominent.[6]
rac 5-Carboxy Desisopropyl Tolterodine is a product of these downstream metabolic processes, specifically involving N-dealkylation and oxidation of the methyl group to a carboxylic acid.
Synthesis of rac 5-Carboxy Desisopropyl Tolterodine
Proposed Synthetic Workflow
Role as a Reference Standard in Pharmaceutical Analysis
The primary significance of rac 5-Carboxy Desisopropyl Tolterodine in the pharmaceutical industry is its use as a reference standard for impurity profiling of Tolterodine drug substances and products. Regulatory agencies such as the ICH provide strict guidelines on the identification, qualification, and control of impurities in pharmaceuticals.[9] The presence and quantity of impurities can impact the safety and efficacy of a drug.
As a known metabolite, rac 5-Carboxy Desisopropyl Tolterodine is a potential process-related impurity or a degradation product that may arise during manufacturing or upon storage. Therefore, its quantification is a critical component of quality control. Pharmaceutical companies and regulatory bodies rely on well-characterized reference standards of impurities to:
-
Develop and validate analytical methods: A pure sample of the impurity is essential for establishing method specificity, linearity, accuracy, and precision.[7][10]
-
Identify and quantify impurities in drug batches: By comparing the chromatographic retention time and response of the reference standard to any unknown peaks in a sample of the drug product, the impurity can be identified and its concentration determined.[9][11]
-
Set acceptance criteria for impurity levels: Based on toxicological data and regulatory guidelines, maximum allowable levels of specific impurities are established.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, detection, and quantification of Tolterodine and its related substances, including rac 5-Carboxy Desisopropyl Tolterodine.[11][12][13] Reversed-phase HPLC with UV detection is a common approach.
Detailed Step-by-Step HPLC Protocol
This protocol is a representative example and may require optimization based on the specific instrumentation and column used.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]
-
Mobile Phase A: A buffered aqueous solution, for example, 0.1% phosphoric acid in water, adjusted to a specific pH (e.g., 3.0).[9]
-
Gradient Elution: A gradient program is typically required to achieve good separation of the parent drug from its various impurities. An example gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitoring at 220 nm or 280 nm is common for aromatic compounds like Tolterodine and its metabolites.[9] A PDA detector allows for the acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components, such as 50:50 water:acetonitrile, is often used.
-
Standard Solution: Accurately weigh a known amount of the rac 5-Carboxy Desisopropyl Tolterodine reference standard and dissolve it in the diluent to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the Tolterodine drug substance or product sample at a known concentration in the diluent. The concentration should be chosen such that the expected level of the impurity falls within the linear range of the method.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
Identify the peak corresponding to rac 5-Carboxy Desisopropyl Tolterodine in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of the impurity in the sample by comparing its peak area to the peak area of the known concentration of the standard.
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Pharmacological Activity
While the primary active metabolite of Tolterodine, 5-hydroxymethyl tolterodine, has been shown to be a potent muscarinic receptor antagonist with a pharmacological profile similar to the parent drug, there is a lack of specific pharmacological data for rac 5-Carboxy Desisopropyl Tolterodine.[3][14]
The primary relevance of this compound in a pharmacological context is as a biomarker of Tolterodine metabolism. Its presence in urine confirms the metabolic pathways involved in the clearance of the drug.
Conclusion
rac 5-Carboxy Desisopropyl Tolterodine, while not a therapeutically active agent, plays a vital role in the lifecycle of Tolterodine. As a key metabolite, it provides insights into the drug's biotransformation. More importantly, its role as a reference standard in impurity profiling is indispensable for ensuring the quality, safety, and regulatory compliance of Tolterodine formulations. This technical guide has provided a detailed overview of its chemical properties, metabolic origins, analytical methodologies, and its significance in pharmaceutical sciences. Further research into its potential, albeit likely low, pharmacological activity could provide a more complete picture of the Tolterodine metabolic profile. For now, its value as a critical analytical tool remains its defining characteristic for researchers and drug development professionals in the field.
References
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Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]
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Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved February 11, 2026, from [Link]
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A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. (2017). Rasayan Journal of Chemistry. Retrieved February 11, 2026, from [Link]
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rac 5-Carboxy Desisopropyl Tolterodine. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]
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Tolterodine--a new bladder-selective antimuscarinic agent. (1997). European journal of pharmacology. Retrieved February 11, 2026, from [Link]
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Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms. (2013). ResearchGate. Retrieved February 11, 2026, from [Link]
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Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. (1999). Pharmacotherapy. Retrieved February 11, 2026, from [Link]
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N21-228S006 Tolterodine tartrate Clinpharm BPCA. (2004). FDA. Retrieved February 11, 2026, from [Link]
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Tolterodine-impurities. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]
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Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical Data. (1997). The Journal of urology. Retrieved February 11, 2026, from [Link]
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